molecular formula C21H23N3O B5699496 N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

カタログ番号 B5699496
分子量: 333.4 g/mol
InChIキー: VDHOLHJJZPECIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide, also known as CXB, is a small molecule drug that has gained attention in the field of scientific research due to its potential therapeutic applications. CXB is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response pathway.

作用機序

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a selective inhibitor of COX-2, which is an enzyme that plays a crucial role in the inflammatory response pathway. COX-2 is induced in response to inflammation and produces prostaglandins that promote inflammation and pain. By inhibiting COX-2, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to have anti-inflammatory, analgesic, and anticancer effects. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

実験室実験の利点と制限

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some applications.

将来の方向性

There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as IBD and rheumatoid arthritis. Another direction is to explore its mechanisms of action and identify new targets for drug development. Additionally, the development of new formulations of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide that improve its solubility and half-life could enhance its effectiveness in vivo. Overall, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide is a promising drug candidate with potential applications in various diseases, and further research is needed to fully understand its therapeutic potential.

合成法

The synthesis of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide involves the reaction of 5-cyclohexyl-1H-benzimidazole-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide.

科学的研究の応用

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation-related disorders. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide has also been studied for its potential use in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis.

特性

IUPAC Name

N-(1-cyclohexylbenzimidazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-7-9-16(10-8-15)21(25)23-17-11-12-20-19(13-17)22-14-24(20)18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOLHJJZPECIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclohexyl-1H-benzimidazol-5-yl)-4-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。